5alpha-Pregnan-17,21-diol-3,20-dione, also known as 5alpha-dihydrodeoxycorticosterone, is a steroid compound categorized within the class of C21 steroids. It plays a significant role in various biological processes, particularly in the metabolism of androgens and corticosteroids. This compound is an important intermediate in the biosynthesis of other steroid hormones, contributing to the understanding of steroidogenesis and its physiological implications.
This compound can be derived from natural sources such as adrenal glands and is synthesized through various biochemical pathways. It is also available through synthetic methods in laboratory settings for research purposes.
5alpha-Pregnan-17,21-diol-3,20-dione falls under the category of steroids, specifically pregnanes, characterized by a steroid structure with a specific arrangement of hydroxyl groups that influence its biological activity. Its classification is essential for understanding its role in hormonal pathways and pharmacological applications.
The synthesis of 5alpha-Pregnan-17,21-diol-3,20-dione can be achieved through several methods:
For example, one method involves the epoxidation of D5-pregnadiene followed by selective hydrolysis and reduction to yield the desired compound .
The molecular formula for 5alpha-Pregnan-17,21-diol-3,20-dione is , with a molecular weight of approximately 332.48 g/mol. The structure features several key functional groups:
The structural representation includes stereochemistry that is vital for its interaction with biological receptors.
5alpha-Pregnan-17,21-diol-3,20-dione participates in several chemical reactions:
These reactions are essential for understanding its role in steroid metabolism and pharmacokinetics .
The mechanism of action for 5alpha-Pregnan-17,21-diol-3,20-dione primarily involves its interaction with steroid hormone receptors:
The physical properties of 5alpha-Pregnan-17,21-diol-3,20-dione include:
Chemical properties include:
These properties are crucial for applications in pharmaceutical formulations and biochemical assays .
5alpha-Pregnan-17,21-diol-3,20-dione has several scientific uses:
Its significance in both basic research and clinical settings underscores its importance in endocrinology and pharmacology .
5α-Pregnan-17α,21-diol-3,20-dione (abbreviated as 17α,21-diOH-DHP) is a critical C21 steroid intermediate in the androgen backdoor pathway. This pathway enables dihydrotestosterone (DHT) biosynthesis without proceeding through classical intermediates like testosterone or androstenedione. The compound occupies a pivotal position between upstream precursors (e.g., 17α-hydroxyprogesterone, 17α-OHP) and downstream 5α-reduced C19 steroids. Its structural uniqueness—featuring 5α-reduction, 17α-hydroxyl, and 21-hydroxyl groups—allows it to bypass conventional androgen synthesis routes, making it essential for DHT production in tissues lacking 17β-hydroxysteroid dehydrogenase activity [1] [2].
The biosynthesis of 17α,21-diOH-DHP begins with the 5α-reduction of 17α-OHP, catalyzed primarily by 5α-reductase isozymes (SRD5A1 and SRD5A2). In vitro studies confirm that SRD5A1 efficiently converts 17α-OHP to 5α-pregnan-17α-ol-3,20-dione (17α-OH-DHP), a direct precursor to 17α,21-diOH-DHP. While SRD5A2 also contributes to this step, its activity remains debated; some studies indicate lower efficiency in humans compared to SRD5A1 [1] [4]. Subsequent 21-hydroxylation, mediated by cytochrome P450 enzymes (e.g., CYP21A2), yields 17α,21-diOH-DHP [9].
17α,21-diOH-DHP undergoes further transformations to produce active androgens:
Table 1: Key Intermediates in the Androgen Backdoor Pathway
Compound | Role | Primary Conversion Enzyme |
---|---|---|
17α-Hydroxyprogesterone (17α-OHP) | Initial substrate | SRD5A1/SRD5A2 |
5α-Pregnan-17α-ol-3,20-dione | First 5α-reduced intermediate | SRD5A1/SRD5A2 |
17α,21-Dihydroxy-5α-pregnan-3,20-dione | Branch point for C19 steroid synthesis | CYP21A2 (hydroxylation) |
Androsterone | First C19 steroid product | CYP17A1 (lyase activity) |
Dihydrotestosterone (DHT) | Terminal active androgen | HSD17B3, AKR1C2/4 |
The 5α-reduction of 17α-OHP is rate-limiting for 17α,21-diOH-DHP synthesis. Both SRD5A1 and SRD5A2 catalyze this reaction, but with distinct properties:
After C17–C20 side-chain cleavage, 3α-hydroxysteroid dehydrogenases (AKR1C2, AKR1C4) catalyze the reduction of 3-keto groups in C19 intermediates. This step stabilizes the A-ring conformation and facilitates receptor binding. AKR1C4 efficiently converts 5α-androstanedione to 3α-androstanediol, a direct precursor to DHT. Additionally, 17β-hydroxysteroid dehydrogenase type 6 (HSD17B6) demonstrates dual 3α-HSD and 17β-HSD activities, further streamlining DHT synthesis [2] [6].
Table 2: Enzymes Catalyzing Key Steps in 17α,21-diOH-DHP Metabolism
Enzyme | Reaction Catalyzed | Tissue Expression | Inhibitor Sensitivity |
---|---|---|---|
SRD5A1 | 5α-Reduction of 17α-OHP → 17α-OH-DHP | Fetal adrenal, prostate | Low (dutasteride) |
SRD5A2 | 5α-Reduction of 17α-OHP → 17α-OH-DHP | Gonads, liver | High (dutasteride) |
CYP21A2 | 21-Hydroxylation to form 17α,21-diOH-DHP | Adrenal cortex | None |
AKR1C2/AKR1C4 | 3α-Reduction of C19 steroids | Liver, reproductive tissues | NSAIDs |
The adrenal gland and testes are primary sites for 17α,21-diOH-DHP synthesis during fetal development. In human fetuses, the adrenal cortex expresses high levels of SRD5A1 and CYP21A2, facilitating 17α,21-diOH-DHP production even before gonadal maturation. This flux is crucial for masculinization in genetic males with 17β-HSD3 deficiency, where the backdoor pathway compensates for impaired classical androgen synthesis. Ovarian tissue in late-gestation female fetuses also demonstrates measurable activity, though at lower levels [1] [8] [9].
Table 3: Tissue Distribution and Regulatory Drivers of 17α,21-diOH-DHP Synthesis
Tissue/State | Biosynthetic Flux | Key Upregulated Enzymes | Functional Outcome |
---|---|---|---|
Fetal adrenal | High | SRD5A1, CYP21A2 | Masculinization, DHT synthesis |
Adult prostate (normal) | Low | SRD5A1 | Maintenance of epithelial homeostasis |
CRPC | Very high | SRD5A1, SRD5A3, AKR1C3 | Androgen-independent tumor growth |
21-Hydroxylase deficiency | Elevated | SRD5A1, AKR1C2/4 | Prenatal virilization in females |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7